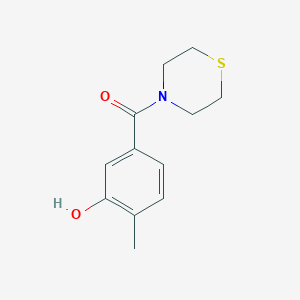![molecular formula C13H21NO B1519017 3-{[(4-Methylpentyl)oxy]methyl}aniline CAS No. 1039947-92-6](/img/structure/B1519017.png)
3-{[(4-Methylpentyl)oxy]methyl}aniline
Overview
Description
3-{[(4-Methylpentyl)oxy]methyl}aniline is a synthetic compound known for its versatility in various chemical reactions and applications across multiple scientific disciplines, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines the properties of aniline derivatives with those of aliphatic compounds.
Synthetic Routes and Reaction Conditions
Step 1: : The initial synthesis involves the preparation of 4-methylpentanol by reducing 4-methylpentanal with a suitable reducing agent, such as sodium borohydride.
Step 2: : The resulting alcohol is then reacted with methanesulfonyl chloride to form the corresponding mesylate.
Step 3: : The mesylate is subsequently treated with sodium 3-aminophenoxide to introduce the aniline moiety through nucleophilic substitution.
Industrial Production Methods: : The industrial production typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. This often includes using continuous flow reactors to optimize reaction efficiency and minimize waste.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound to more reduced forms with potential changes in reactivity.
Substitution: : It readily participates in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring. Common reagents include halogens (bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogens, nitrating agents.
Major Products: : The major products formed depend on the specific reaction conditions, but can include halogenated, nitrated, and other substituted derivatives of the parent compound.
Scientific Research Applications
The compound finds extensive use in scientific research, particularly in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic effects and as a building block in drug development.
Industry: : Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action varies depending on the application. In biological systems, it can interact with specific enzymes or receptors, influencing various biochemical pathways. Its molecular targets and pathways are often studied to understand its full range of effects.
Comparison with Similar Compounds
Compared to similar aniline derivatives, 3-{[(4-Methylpentyl)oxy]methyl}aniline exhibits unique properties due to the presence of the 4-methylpentyl group. This distinguishes it from other compounds like phenylmethanol and 4-methoxyaniline, which lack the same aliphatic side chain.
Similar Compounds
Phenylmethanol
4-Methoxyaniline
N-Phenylmethylaniline
This compound stands out for its distinctive combination of properties that make it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
3-(4-methylpentoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)5-4-8-15-10-12-6-3-7-13(14)9-12/h3,6-7,9,11H,4-5,8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWULYDUVAFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


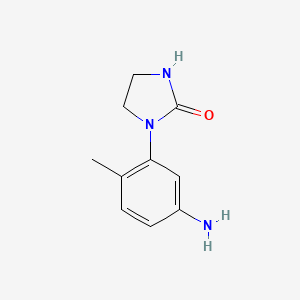
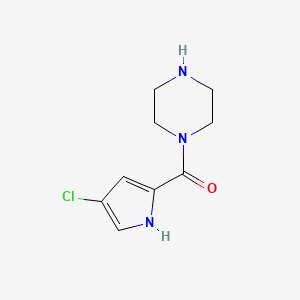
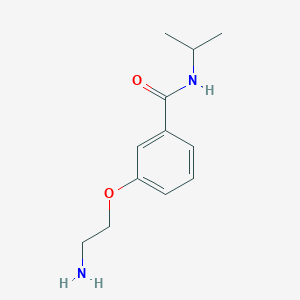

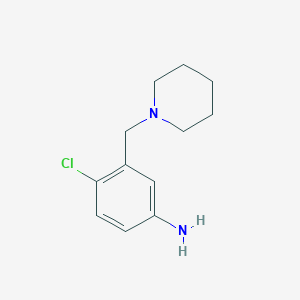
![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)

amino}ethan-1-ol](/img/structure/B1518944.png)
